molecular formula C11H16ClNO B1433094 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1376054-09-9

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1433094
CAS No.: 1376054-09-9
M. Wt: 213.7 g/mol
InChI Key: KXPFTVMSRCJTTQ-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that modulates their activity, leading to changes in cellular function . This can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

, benzofuran derivatives have been shown to impact a variety of pathways. These include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication . The compound’s effects on these pathways can lead to downstream effects such as cell death, inhibition of growth, reduction of oxidative damage, and inhibition of viral replication.

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have similar effects, potentially leading to cell death or inhibition of cell growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter metabolic fluxes within the cell, impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors or enzymes, leading to either inhibition or activation of their functions. This compound has been found to inhibit certain kinases, thereby preventing phosphorylation events crucial for signal transduction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ dysfunction . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For instance, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . These interactions can lead to changes in the levels of various metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as certain tissues may be more susceptible to its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as the microenvironment within different subcellular regions can modulate its interactions with biomolecules.

Chemical Reactions Analysis

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFTVMSRCJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

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